
benzyl (5Z)-3,4-dihydroxy-3,4,7,8-tetrahydro-2H-azocine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-3,4,7,8-Tetrahydro-3,4-dihydroxy-1(2H)-azocinecarboxylic Acid PhenylMethyl Ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique azocine ring structure, which is a rare feature in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4,7,8-Tetrahydro-3,4-dihydroxy-1(2H)-azocinecarboxylic Acid PhenylMethyl Ester typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the azocine ring and the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-3,4,7,8-Tetrahydro-3,4-dihydroxy-1(2H)-azocinecarboxylic Acid PhenylMethyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: Functional groups on the azocine ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution reactions can introduce various functional groups onto the azocine ring.
Applications De Recherche Scientifique
(3R,4S)-3,4,7,8-Tetrahydro-3,4-dihydroxy-1(2H)-azocinecarboxylic Acid PhenylMethyl Ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of azocine derivatives on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R,4S)-3,4,7,8-Tetrahydro-3,4-dihydroxy-1(2H)-azocinecarboxylic Acid PhenylMethyl Ester involves its interaction with specific molecular targets. The hydroxyl groups and the azocine ring structure allow it to bind to enzymes and receptors, modulating their activity. This can lead to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Chloropropyl)trimethoxysilane
- (3-Iodopropyl)trimethoxysilane
- (3-Bromopropyl)trimethoxysilane
Uniqueness
What sets (3R,4S)-3,4,7,8-Tetrahydro-3,4-dihydroxy-1(2H)-azocinecarboxylic Acid PhenylMethyl Ester apart from similar compounds is its unique azocine ring structure and the specific arrangement of hydroxyl groups
Propriétés
Formule moléculaire |
C15H19NO4 |
|---|---|
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
benzyl (5Z)-3,4-dihydroxy-3,4,7,8-tetrahydro-2H-azocine-1-carboxylate |
InChI |
InChI=1S/C15H19NO4/c17-13-8-4-5-9-16(10-14(13)18)15(19)20-11-12-6-2-1-3-7-12/h1-4,6-8,13-14,17-18H,5,9-11H2/b8-4- |
Clé InChI |
DUWWKWKDLWAHFM-YWEYNIOJSA-N |
SMILES isomérique |
C/1CN(CC(C(/C=C1)O)O)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1CN(CC(C(C=C1)O)O)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophanMethylEster](/img/structure/B15124341.png)


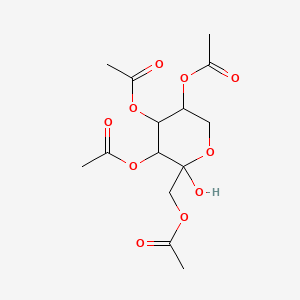

![tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B15124381.png)
![6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-ylpropionate](/img/structure/B15124389.png)
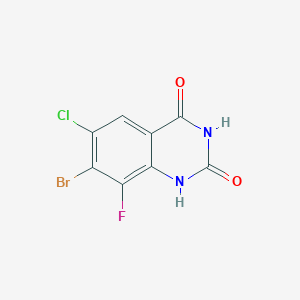
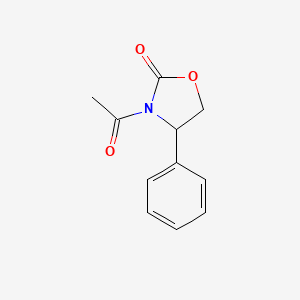
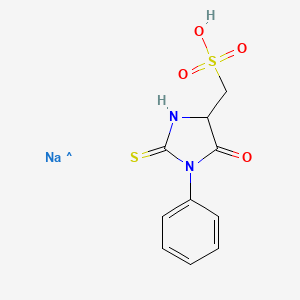
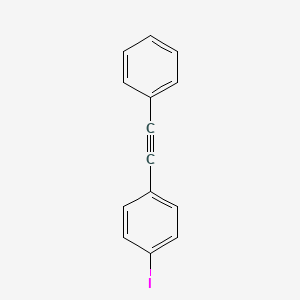

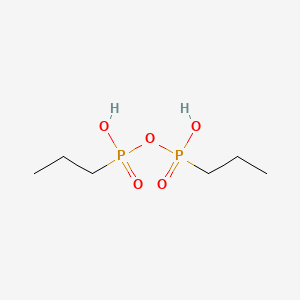
![(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane](/img/structure/B15124440.png)
